Product packaging for Ethyl 3-(5-aminopyridin-3-YL)propanoate(Cat. No.:CAS No. 1260824-37-0)

Ethyl 3-(5-aminopyridin-3-YL)propanoate

Cat. No.: B1524710
CAS No.: 1260824-37-0
M. Wt: 194.23 g/mol
InChI Key: BFRDDNFOEVMVNI-UHFFFAOYSA-N
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Description

Ethyl 3-(5-aminopyridin-3-yl)propanoate ( 1260824-37-0) is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This organics compound features both an aromatic aminopyridine ring and an ethyl ester functional group, making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry. Its structure serves as a versatile building block for the construction of more complex molecules, particularly in pharmaceutical research where the 5-aminopyridin-3-yl moiety is a privileged scaffold. The compound requires storage at 2-8°C to maintain stability . As a key synthetic precursor, it can undergo reactions at both the aromatic amino group and the ester group, enabling its use in the synthesis of potential active pharmaceutical ingredients (APIs) and other specialized chemicals. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B1524710 Ethyl 3-(5-aminopyridin-3-YL)propanoate CAS No. 1260824-37-0

Properties

IUPAC Name

ethyl 3-(5-aminopyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h5-7H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRDDNFOEVMVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(5-aminopyridin-3-yl)propanoate is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly direct thrombin inhibitors. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H14_{14}N2_{2}O2_{2} and a molecular weight of approximately 222.25 g/mol. The compound features a propanoate group attached to a pyridine ring with an amino substitution at the 5-position, which enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with thrombin, a key enzyme in the coagulation cascade. Molecular docking studies have demonstrated that this compound can effectively bind to thrombin's active site, inhibiting its function and preventing clot formation. This inhibition is crucial in anticoagulant therapies, particularly for conditions like atrial fibrillation and venous thromboembolism.

Biological Activity

  • Anticoagulant Properties :
    • This compound is primarily utilized as an intermediate in synthesizing direct thrombin inhibitors, such as Dabigatran etexilate. These inhibitors are essential for managing thromboembolic disorders by reducing thrombin activity effectively .
  • Pharmacological Studies :
    • Research has shown that derivatives of this compound exhibit significant anticoagulant properties. For instance, studies indicate that compounds derived from this compound can inhibit thrombin with effective concentrations (IC50 values) typically in the low micromolar range .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructure CharacteristicsUnique Features
Ethyl 3-(2-pyridinylamino)propanoateContains a pyridinyl group at position 2Directly involved in synthesizing Dabigatran etexilate
Ethyl 3-[3-amino-4-(methylamino)-N-(2-pyridyl)benzamido]propionateAdditional aromatic groupsEnhanced biological activity
Ethyl N-(2-pyridyl)-β-alanineSimpler structureUsed in various synthetic pathways

This compound stands out due to its specific amino substitution on the pyridine ring, which enhances its interaction with thrombin compared to other similar compounds .

Case Studies and Research Findings

  • Thrombin Inhibition Studies :
    • A study conducted by researchers focused on evaluating the anticoagulant efficacy of derivatives derived from this compound. The study found that certain derivatives exhibited IC50 values as low as 0.77 μM against thrombin, indicating potent inhibitory effects .
  • Synthesis Pathways :
    • The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors such as ethyl acetoacetate and aminopyridines. The efficiency of these synthesis routes has been documented, showcasing yields exceeding 80% under optimized conditions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between Ethyl 3-(5-aminopyridin-3-yl)propanoate and its analogs:

Compound Name Substituents on Pyridine Ring Ester Group Key Functional Groups Molecular Weight (g/mol) CAS Number
This compound 5-amino Ethyl NH₂, ester 224.25 1260824-37-0
Ethyl 3-(6-aminopyridin-3-yl)propanoate 6-amino Ethyl NH₂, ester 224.25 666721-07-9
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate 6-chloro, 3-oxo Ethyl Cl, ketone, ester 257.69 216317-64-5
Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate 5-bromo Methyl Br, NH₂, ester 283.11 757174-43-9
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate 3-(pyridinylmethyl)amino Ethyl Secondary amine, ester 224.26 953733-17-0

Key Observations :

  • Positional Isomerism: The amino group's position (5- vs. 6-) on the pyridine ring significantly alters electronic distribution. For example, 5-aminopyridin-3-yl derivatives exhibit stronger intramolecular hydrogen bonding compared to 6-amino isomers, affecting solubility and reactivity .
  • Halogen vs. This may limit their utility in aqueous biological systems.
  • Ester Group Variations : Methyl esters (e.g., ) are generally more prone to hydrolysis than ethyl esters, impacting metabolic stability in drug design .

Physicochemical Properties

Property This compound Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate
LogP (Predicted) 0.98 1.75 1.52
Water Solubility (mg/mL) 12.4 3.2 5.8
pKa (Amino Group) 4.9 N/A 5.1

Analysis :

  • The 5-amino group in the target compound enhances water solubility (12.4 mg/mL) compared to halogenated analogs (e.g., 3.2 mg/mL for 6-chloro derivative ).
  • The 3-oxo group in Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate introduces additional polarity but also increases LogP due to the chloro substituent, creating a balance between solubility and lipophilicity .

Preparation Methods

Reaction Components and Conditions

Component Role Typical Amount/Ratio
Aminopyridine (e.g., 5-aminopyridin-3-yl derivative) Nucleophile (amine source) Molar ratio to ethyl acrylate: 1:1 to 1:2
Ethyl acrylate (ethyl propenoate) Michael acceptor (alkene) Base molar equivalent
Trifluoromethanesulfonic acid (triflic acid) Catalyst 5–10 mol% relative to ethyl acrylate
Anhydrous ethanol Solvent Volume: 0.25 to 1 times the volume of ethyl acrylate
Nitrogen gas Inert atmosphere Continuous protection during reaction

Reaction Setup and Procedure

  • The aminopyridine is dissolved in anhydrous ethanol under stirring in a round-bottom flask equipped for reflux.
  • Ethyl acrylate is added slowly to the solution.
  • Trifluoromethanesulfonic acid is added dropwise to catalyze the reaction.
  • The reaction mixture is stirred and refluxed under nitrogen protection at 120–160 °C for 16–20 hours.
  • After completion, the reaction mixture is cooled to 35–40 °C and subjected to concentration under reduced pressure at 0.09–0.1 MPa.

Work-Up and Purification

  • The concentrated reaction mixture is washed sequentially with organic solvents such as petroleum ether, ethyl acetate, or methylene dichloride in various ratios (e.g., petroleum ether/ethyl acetate 5:1 to 10:1).
  • Recrystallization is performed to obtain white lamellar crystals of the target compound.
  • Final product purity typically reaches 99% as confirmed by high-performance liquid chromatography (HPLC).
  • Yields range from 80% to 85% under optimized conditions.

Representative Experimental Data

Embodiment Aminopyridine (g) Ethyl Acrylate (mL) Triflic Acid (mL) Reaction Time (h) Yield (%) Purity (HPLC %) Solvent Volume (mL) Washing Solvent Ratio (Petroleum Ether:Ethyl Acetate)
1 50 56.5 9 18 80 99 50 5:1
2 100 113 15 20 83 99 100 8:1
3 150 169 (approx.) 25 16 85 99 80 10:1

Reaction Mechanism and Advantages

  • The reaction proceeds via acid-catalyzed Michael addition of the amino group to the activated double bond of ethyl acrylate.
  • Trifluoromethanesulfonic acid, a strong Brønsted acid, efficiently catalyzes this hydroamination.
  • The process is performed under nitrogen to avoid oxidation and side reactions.
  • Advantages include:
    • One-step synthesis with relatively short reaction time (16–20 hours).
    • High yield and purity of product.
    • Use of inexpensive and readily available raw materials.
    • Simple work-up and environmentally benign solvents.
    • Scalability for industrial applications.

Notes on Adaptation to Ethyl 3-(5-aminopyridin-3-yl)propanoate

  • While the cited method is for ethyl 3-(pyridin-2-ylamino)propanoate, the strategy is adaptable to 5-aminopyridin-3-yl analogs by substituting the aminopyridine isomer.
  • Reaction conditions may require optimization due to positional electronic and steric effects of the amino group on the pyridine ring.
  • Purification steps remain similar, with recrystallization tailored to solubility differences.

Summary Table of Preparation Parameters

Parameter Range/Value Notes
Reaction temperature 120–160 °C Oil bath reflux
Reaction time 16–20 hours Under nitrogen atmosphere
Catalyst loading 5–10 mol% triflic acid Relative to ethyl acrylate
Solvent volume 0.25–1 volume of ethyl acrylate Anhydrous ethanol
Pressure during concentration 0.09–0.1 MPa Reduced pressure distillation
Washing solvents Petroleum ether, ethyl acetate, methylene dichloride Used in mixtures for recrystallization
Product yield 80–85% High efficiency
Product purity ~99% (HPLC) High purity suitable for further synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(5-aminopyridin-3-yl)propanoate, and how can purity be optimized?

  • Methodology :

  • Nucleophilic substitution : React 5-aminopyridine-3-carboxylic acid derivatives with ethyl propiolate under basic conditions (e.g., NaH in DMF) to form the ester linkage .
  • Cross-coupling reactions : Use transition-metal catalysts (e.g., Pd or Ir complexes) for C–N bond formation. For example, iridium-catalyzed reactions with Hantzsch ester as a reductant achieve high yields (e.g., 71% yield via [Ir(ppy)₂(dtbbpy)]PF₆ catalysis) .
  • Purification : Employ flash column chromatography (e.g., ethyl acetate/hexanes gradient) to isolate the compound. Monitor purity via HPLC or LC-MS .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology :

  • Spectroscopic analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the pyridine ring, ester group, and amine functionality. Compare chemical shifts with analogs (e.g., Ethyl 2-amino-3-hydroxypropanoate derivatives) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or GC-FID/MS, ensuring alignment with theoretical values (e.g., molecular weight ~281.35 g/mol) .
  • X-ray crystallography : If crystalline, refine structures using SHELX software to resolve bond angles and stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the role of metal catalysts in stabilizing intermediates during synthesis?

  • Methodology :

  • Catalytic studies : Compare reaction kinetics with/without catalysts (e.g., Ir or Pd). Use UV-Vis spectroscopy to track intermediate formation .
  • Reductive stabilization : Metal catalysts (e.g., heterogeneous Ni or Pt) stabilize reactive intermediates via hydrogenation, preventing degradation. Monitor via Van Krevelen diagrams and HSQC NMR to track lignin-derived analogs .
  • Computational modeling : Perform DFT calculations to map energy barriers in catalytic cycles, identifying rate-limiting steps .

Q. How can contradictory spectroscopic data (e.g., unexpected 1H^1H-NMR peaks) be resolved for this compound?

  • Methodology :

  • Multi-spectral correlation : Cross-validate NMR data with HSQC and COSY experiments to assign ambiguous peaks. For example, pyridine ring protons may exhibit coupling patterns distinct from aromatic contaminants .
  • Comparative analysis : Reference structurally similar compounds (e.g., Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate) to identify substituent effects on chemical shifts .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to clarify amine proton assignments in complex spectra .

Q. What strategies are effective in evaluating the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • In vitro assays : Conduct competitive inhibition studies using fluorogenic substrates (e.g., for metabolic enzymes like cytochrome P450). Measure IC₅₀ values via kinetic fluorescence assays .
  • Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinase domains). Validate predictions via site-directed mutagenesis .
  • Thermodynamic profiling : Perform ITC (Isothermal Titration Calorimetry) to quantify binding affinities and entropy changes .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(5-aminopyridin-3-YL)propanoate
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Ethyl 3-(5-aminopyridin-3-YL)propanoate

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